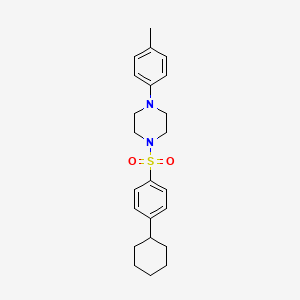
1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina es un compuesto orgánico complejo que ha despertado un interés significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperazina sustituido con grupos ciclohexilbencensulfonil y metilfenil. Sus propiedades químicas distintivas lo convierten en un valioso objeto de estudio en química orgánica, química medicinal y aplicaciones industriales.
Métodos De Preparación
La síntesis de 1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piperazina: El anillo de piperazina se puede sintetizar mediante la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Sulfonilación: El anillo de piperazina se sulfonila luego usando cloruro de ciclohexilbencensulfonil en presencia de una base como la trietilamina.
Sustitución Aromática:
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando a menudo catalizadores y condiciones de reacción controladas para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de aminas secundarias o alcoholes.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, bases como el hidróxido de sodio y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleados.
Aplicaciones Científicas De Investigación
1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales, incluidos polímeros y tensioactivos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina implica su interacción con objetivos moleculares específicos. El grupo sulfonil puede formar fuertes interacciones con proteínas y enzimas, potencialmente inhibiendo su actividad. El anillo de piperazina también puede interactuar con los receptores de neurotransmisores, afectando las vías de transducción de señales. Se requieren estudios detallados para dilucidar las vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina se puede comparar con otras piperazinas sustituidas con sulfonilo, como:
1-(4-Metilbencensulfonil)piperazina: Carece del grupo ciclohexil, lo que da como resultado diferentes propiedades químicas y biológicas.
1-(4-Ciclohexilbencensulfonil)piperazina:
La singularidad de 1-(4-Ciclohexilbencensulfonil)-4-(4-metilfenil)piperazina radica en sus características estructurales combinadas, que confieren reactividad química distintiva y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C23H30N2O2S |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C23H30N2O2S/c1-19-7-11-22(12-8-19)24-15-17-25(18-16-24)28(26,27)23-13-9-21(10-14-23)20-5-3-2-4-6-20/h7-14,20H,2-6,15-18H2,1H3 |
Clave InChI |
UIBWTJSTQWPBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
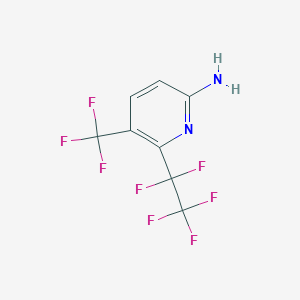
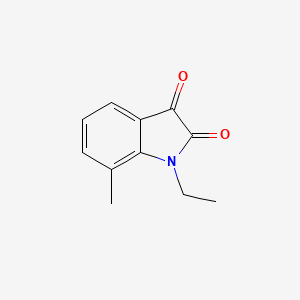
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)


![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)
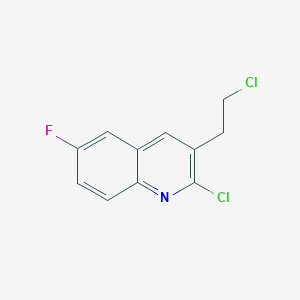

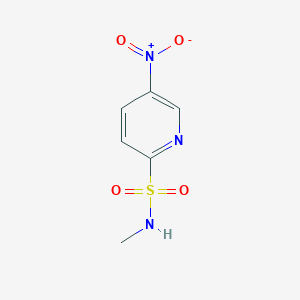
![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
